Cas no 2008579-16-4 (1-Azetidinecarboxylic acid, 3-(2-oxo-5-hexyn-1-yl)-, 1,1-dimethylethyl ester)

1-Azetidinecarboxylic acid, 3-(2-oxo-5-hexyn-1-yl)-, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
-
- 1-Azetidinecarboxylic acid, 3-(2-oxo-5-hexyn-1-yl)-, 1,1-dimethylethyl ester
-
- インチ: 1S/C14H21NO3/c1-5-6-7-12(16)8-11-9-15(10-11)13(17)18-14(2,3)4/h1,11H,6-10H2,2-4H3
- InChIKey: OPXOBRPDBSZUEL-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CC(CC(=O)CCC#C)C1
1-Azetidinecarboxylic acid, 3-(2-oxo-5-hexyn-1-yl)-, 1,1-dimethylethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-796798-0.1g |
tert-butyl 3-(2-oxohex-5-yn-1-yl)azetidine-1-carboxylate |
2008579-16-4 | 95% | 0.1g |
$930.0 | 2024-05-22 | |
Enamine | EN300-796798-2.5g |
tert-butyl 3-(2-oxohex-5-yn-1-yl)azetidine-1-carboxylate |
2008579-16-4 | 95% | 2.5g |
$2071.0 | 2024-05-22 | |
Enamine | EN300-796798-0.25g |
tert-butyl 3-(2-oxohex-5-yn-1-yl)azetidine-1-carboxylate |
2008579-16-4 | 95% | 0.25g |
$972.0 | 2024-05-22 | |
Enamine | EN300-796798-0.5g |
tert-butyl 3-(2-oxohex-5-yn-1-yl)azetidine-1-carboxylate |
2008579-16-4 | 95% | 0.5g |
$1014.0 | 2024-05-22 | |
Enamine | EN300-796798-5.0g |
tert-butyl 3-(2-oxohex-5-yn-1-yl)azetidine-1-carboxylate |
2008579-16-4 | 95% | 5.0g |
$3065.0 | 2024-05-22 | |
Enamine | EN300-796798-10.0g |
tert-butyl 3-(2-oxohex-5-yn-1-yl)azetidine-1-carboxylate |
2008579-16-4 | 95% | 10.0g |
$4545.0 | 2024-05-22 | |
Enamine | EN300-796798-1.0g |
tert-butyl 3-(2-oxohex-5-yn-1-yl)azetidine-1-carboxylate |
2008579-16-4 | 95% | 1.0g |
$1057.0 | 2024-05-22 | |
Enamine | EN300-796798-0.05g |
tert-butyl 3-(2-oxohex-5-yn-1-yl)azetidine-1-carboxylate |
2008579-16-4 | 95% | 0.05g |
$888.0 | 2024-05-22 |
1-Azetidinecarboxylic acid, 3-(2-oxo-5-hexyn-1-yl)-, 1,1-dimethylethyl ester 関連文献
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
8. Back matter
1-Azetidinecarboxylic acid, 3-(2-oxo-5-hexyn-1-yl)-, 1,1-dimethylethyl esterに関する追加情報
Research Brief on 1-Azetidinecarboxylic acid, 3-(2-oxo-5-hexyn-1-yl)-, 1,1-dimethylethyl ester (CAS: 2008579-16-4)
1-Azetidinecarboxylic acid, 3-(2-oxo-5-hexyn-1-yl)-, 1,1-dimethylethyl ester (CAS: 2008579-16-4) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique azetidine ring and alkyne functionality, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of protease inhibitors and covalent protein modifiers.
The compound's structural features, including the reactive alkyne group and the tert-butyl ester moiety, make it an attractive candidate for click chemistry applications and targeted protein modification. Researchers have leveraged these properties to design novel probes for studying enzyme mechanisms and protein-protein interactions. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of irreversible inhibitors for cysteine proteases, a class of enzymes implicated in various disease pathways.
Recent advancements in synthetic methodology have improved the accessibility of this compound. A team at MIT reported a streamlined synthesis route in 2024 that significantly enhances yield and purity while reducing production costs. This development is particularly important as it facilitates broader adoption of the compound in both academic and industrial research settings. The new synthetic approach employs a copper-catalyzed cyclization strategy that minimizes side reactions and improves scalability.
In terms of biological applications, studies have shown that derivatives of 1-Azetidinecarboxylic acid, 3-(2-oxo-5-hexyn-1-yl)-, 1,1-dimethylethyl ester exhibit promising activity against various therapeutic targets. A recent Nature Chemical Biology publication highlighted its use in developing covalent inhibitors for KRAS G12C, a challenging oncogenic target. The compound's ability to form stable covalent bonds with nucleophilic residues while maintaining good pharmacokinetic properties makes it particularly valuable for targeting traditionally "undruggable" proteins.
Safety and handling considerations for this compound have also been the subject of recent research. While generally stable under standard laboratory conditions, studies recommend storage under inert atmosphere at low temperatures to prevent degradation. The compound's Material Safety Data Sheet (MSDS) has been updated in 2024 to reflect new findings regarding its stability profile and recommended handling procedures.
Future research directions for this compound include exploration of its applications in PROTAC (Proteolysis Targeting Chimera) technology and targeted protein degradation. Preliminary results presented at the 2024 American Chemical Society meeting suggest that the alkyne functionality can be effectively utilized for linker attachment in bifunctional degrader molecules. This represents an exciting new frontier in drug discovery that could significantly expand the therapeutic potential of this chemical scaffold.
2008579-16-4 (1-Azetidinecarboxylic acid, 3-(2-oxo-5-hexyn-1-yl)-, 1,1-dimethylethyl ester) Related Products
- 1805091-47-7(4-(Difluoromethyl)-6-iodo-3-methoxypyridine-2-sulfonamide)
- 1806964-25-9(Ethyl 2-(difluoromethyl)-5-methyl-6-nitropyridine-3-carboxylate)
- 1955514-60-9(4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride)
- 888426-90-2(6-(4-bromophenyl)methyl-3-(3-chloro-4-methylphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 52387-40-3(5-chloro-2,2-dimethylpentanal)
- 899751-91-8(N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-2-(2-methylphenoxy)acetamide)
- 12068-61-0(nickel diarsenide)
- 1596831-69-4(1-Propanone, 3-[(2-hydroxy-1-methylethyl)thio]-1-phenyl-)
- 1805094-34-1(Methyl 5-(aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate)
- 5021-47-6(2-PHENYL-1,2,3,4-TETRAHYDRO-QUINOXALINE)




